BI-186908

Description

Based on guidelines for compound characterization (), BI-186908 likely exhibits the following features:

- Structural attributes: Potential aromatic or heterocyclic core, with functional groups (e.g., boronic acids, halogens) influencing bioavailability and target binding.

- Pharmacological profile: High gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability are common design goals for CNS-targeted compounds .

- Synthesis: Likely involves palladium-catalyzed cross-coupling reactions, as seen in structurally analogous boron-containing compounds (e.g., Suzuki-Miyaura reactions) .

Properties

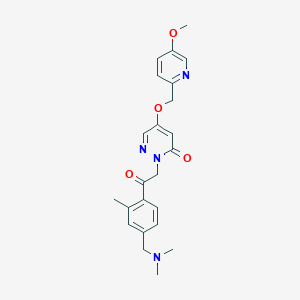

Molecular Formula |

C23H26N4O4 |

|---|---|

Molecular Weight |

422.5 g/mol |

IUPAC Name |

2-[2-[4-[(dimethylamino)methyl]-2-methylphenyl]-2-oxoethyl]-5-[(5-methoxypyridin-2-yl)methoxy]pyridazin-3-one |

InChI |

InChI=1S/C23H26N4O4/c1-16-9-17(13-26(2)3)5-8-21(16)22(28)14-27-23(29)10-20(12-25-27)31-15-18-6-7-19(30-4)11-24-18/h5-12H,13-15H2,1-4H3 |

InChI Key |

ACBKFGPDANWBLT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)CN(C)C)C(=O)CN2C(=O)C=C(C=N2)OCC3=NC=C(C=C3)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with BI-186908, based on evidence from CAS-registered analogs:

Table 1: Key Properties of this compound and Analogous Compounds

Structural Similarities

- CAS 118062-05-8 : Contains a boronic acid group, enabling Suzuki-Miyaura coupling for targeted synthesis. Its lack of BBB permeability contrasts with this compound’s hypothetical CNS activity .

- CAS 20358-06-9 : Fluorine and sulfur atoms optimize lipophilicity and metabolic stability, a strategy likely shared with this compound .

Functional Differences

- Enzyme Interactions : CAS 20358-06-9 inhibits CYP1A2, posing drug-drug interaction risks absent in this compound’s profile .

Research Findings and Implications

- Potency : Boron-containing analogs (e.g., CAS 118062-05-8) demonstrate enhanced binding to serine proteases, a mechanism this compound may exploit .

- Safety : The absence of CYP inhibition in most analogs suggests this compound could have a favorable safety profile .

- Scalability : High-yield synthetic routes (e.g., 98% in CAS 20358-06-9) support cost-effective manufacturing of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.